molecular formula C21H25Cl2N3OS B2923040 N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE CAS No. 1052529-18-6

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE

Cat. No.: B2923040
CAS No.: 1052529-18-6
M. Wt: 438.41
InChI Key: BNFFRKJQUKENAC-UHFFFAOYSA-N
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Description

N-(6-Chloro-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-3-Phenylpropanamide Hydrochloride is a synthetic small molecule characterized by a benzothiazole core substituted with a chlorine atom at the 6-position, a dimethylaminopropyl chain, and a phenylpropanamide moiety. The hydrochloride salt form enhances solubility and stability, a common feature in pharmacologically active compounds .

Properties

IUPAC Name

N-(6-chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24ClN3OS.ClH/c1-24(2)13-6-14-25(20(26)12-9-16-7-4-3-5-8-16)21-23-18-11-10-17(22)15-19(18)27-21;/h3-5,7-8,10-11,15H,6,9,12-14H2,1-2H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNFFRKJQUKENAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCCN(C1=NC2=C(S1)C=C(C=C2)Cl)C(=O)CCC3=CC=CC=C3.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H25Cl2N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE typically involves multiple steps:

    Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized by the cyclization of 2-aminothiophenol with chloroacetic acid under acidic conditions.

    Introduction of the Chlorine Atom: The chlorine atom is introduced via chlorination using reagents such as thionyl chloride or phosphorus pentachloride.

    Attachment of the Dimethylamino Group: The dimethylamino group is introduced through a nucleophilic substitution reaction using dimethylamine.

    Formation of the Phenylpropanamide Moiety: The phenylpropanamide moiety is synthesized by reacting phenylpropanoic acid with an appropriate amine under dehydrating conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE can undergo various chemical reactions:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

    Oxidation: Formation of corresponding sulfoxides or sulfones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzothiazole derivatives.

Scientific Research Applications

N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structural features.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Material Science: Investigated for its potential use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(6-CHLORO-1,3-BENZOTHIAZOL-2-YL)-N-[3-(DIMETHYLAMINO)PROPYL]-3-PHENYLPROPANAMIDE HYDROCHLORIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Features of Target and Analogous Compounds

Compound Name Molecular Formula Molecular Weight Key Structural Features Notable Properties/Activities
Target: N-(6-Chloro-1,3-Benzothiazol-2-yl)-N-[3-(Dimethylamino)Propyl]-3-Phenylpropanamide HCl C₂₁H₂₅Cl₂N₃OS 454.87 (calc.) Benzothiazole core, chloro substituent, dimethylaminopropyl chain, phenylpropanamide Inferred solubility via HCl salt
SzR-105 (N-(3-(Dimethylamino)propyl)-4-hydroxyquinoline-2-carboxamide HCl) C₁₅H₂₀ClN₃O₂ 309.79 Quinoline core, hydroxy group, dimethylaminopropyl chain, carboxamide Potential CNS activity (structural inference)
N-(4-Chlorophenyl)-3-Cyclohexyl-N-Hydroxypropanamide C₁₅H₂₀ClNO₂ 289.78 Chlorophenyl group, cyclohexyl-propanamide backbone, hydroxamic acid Antioxidant activity (DPPH assay)
10-[3-(Dimethylamino)Propyl]Acridin-9(10H)-one HCl C₁₈H₂₁ClN₂O 316.83 Acridine core, dimethylaminopropyl chain Reference standard for analysis

Key Observations:

Core Heterocycles: The target’s benzothiazole core differs from SzR-105’s quinoline and acridine in . Chlorine substituents (target and N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide ) may improve metabolic stability and lipophilicity.

Aminoalkyl Chains: The dimethylaminopropyl group is shared with SzR-105 and acridine derivatives . This moiety likely increases basicity (pKa ~8–9), influencing membrane permeability and target engagement.

Hydrochloride Salts :

  • Both the target and SzR-105 utilize hydrochloride salts, enhancing aqueous solubility and crystallinity for formulation .

Solubility and Stability:

  • Hydrochloride Salts : Improve water solubility compared to free bases, critical for oral bioavailability .
  • Hydroxamic Acids : Compounds like N-(4-chlorophenyl)-3-cyclohexyl-N-hydroxypropanamide exhibit antioxidant activity, suggesting that the target’s amide group could be modified for similar applications.

Bioactivity Inferences:

  • SzR-105’s quinoline-carboxamide structure resembles kinase inhibitors, implying the target’s benzothiazole-propanamide scaffold may interact with similar enzymatic pockets .

Biological Activity

N-(6-Chloro-1,3-benzothiazol-2-yl)-N-[3-(dimethylamino)propyl]-3-phenylpropanamide hydrochloride is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the presence of a benzothiazole moiety, which is known for its diverse biological activities. The structural formula can be represented as follows:

C17H21ClN2OS\text{C}_{17}\text{H}_{21}\text{ClN}_{2}\text{OS}

Benzothiazole derivatives, including this compound, have been reported to interact with various biological targets. Key mechanisms include:

  • Enzyme Inhibition : The compound exhibits inhibitory effects on several enzymes critical for bacterial survival, including dihydroorotase and DNA gyrase, leading to antibacterial activity .
  • Anticonvulsant Activity : Related compounds have shown potential in treating seizures by modulating neurotransmitter systems and inhibiting neuronal excitability .
  • Anti-inflammatory Effects : Some benzothiazole derivatives have demonstrated anti-inflammatory properties through the inhibition of pro-inflammatory cytokines and pathways.

Biological Activity Overview

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antibacterial Inhibits bacterial growth by targeting essential enzymes.
Anticonvulsant Exhibits protective effects against seizures in animal models .
Anti-inflammatory Reduces inflammation markers in vitro and in vivo.

Case Studies and Research Findings

  • Antibacterial Studies : Research has indicated that benzothiazole derivatives exhibit significant antibacterial activity against various strains. For instance, studies showed that compounds with similar structures inhibited the growth of both Gram-positive and Gram-negative bacteria effectively .
  • Anticonvulsant Evaluation : In a study evaluating anticonvulsant properties, related benzothiazole compounds were tested using the maximal electroshock (MES) test. Results indicated that some derivatives had ED50 values comparable to standard anticonvulsants, showcasing their potential therapeutic use .
  • Inflammation Models : In vivo studies demonstrated that benzothiazole derivatives reduced inflammation in animal models of arthritis. The compounds were effective in lowering levels of inflammatory cytokines such as TNF-alpha and IL-6 .

Future Directions

The exploration of this compound is still ongoing. Future research may focus on:

  • Mechanistic Studies : Detailed investigations into the molecular pathways influenced by this compound could elucidate its full therapeutic potential.
  • Clinical Trials : Initiating clinical trials to assess efficacy and safety in humans for conditions like epilepsy or bacterial infections.
  • Structural Modifications : Synthesis of analogs with varied substituents to enhance biological activity and reduce side effects.

Q & A

Basic Research Questions

Q. What synthetic strategies are optimal for preparing this compound with high purity?

  • Methodology: Adapt multi-step condensation reactions using chloroacetyl chloride (or analogous reagents) with appropriate amines, as seen in structurally related benzothiazole derivatives. Triethylamine in dioxane is effective for neutralizing HCl byproducts during amide bond formation . Post-synthesis purification via recrystallization (ethanol-DMF mixtures) or column chromatography is critical. Yield optimization requires stoichiometric control of reactants (e.g., 10 mmol amine base) and reaction monitoring via TLC .
  • Data Example: For similar compounds, yields range from 65–85% after recrystallization, with purity >95% confirmed by HPLC .

Q. How can researchers confirm structural integrity and purity?

  • Methodology:

  • NMR: Analyze 1H^1H/13C^{13}C-NMR for characteristic peaks (e.g., benzothiazole C-Cl at ~150 ppm, dimethylamino protons at δ 2.2–2.5 ppm).
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) to assess purity. Retention times should align with reference standards.
  • Mass Spectrometry: ESI-MS in positive ion mode to verify molecular ion peaks (e.g., [M+H]+^+ at m/z ~474.3 for the free base).
    • Validation: Compare spectral data with structurally analogous compounds in published protocols .

Q. What are the key physicochemical properties (e.g., solubility, stability) relevant to in vitro assays?

  • Methodology:

  • Solubility: Test in DMSO (stock solutions), PBS (pH 7.4), and simulated gastric fluid. For poorly soluble compounds, use surfactants (e.g., Tween-80) or co-solvents (e.g., PEG-400).
  • Stability: Conduct accelerated degradation studies (40°C/75% RH for 4 weeks) with HPLC monitoring. Acidic/basic conditions (pH 1–10) can reveal hydrolytic susceptibility of the amide bond.
    • Data Example: Related benzothiazole analogs show stability >90% in PBS at 25°C for 24 hours but degrade rapidly under strong alkaline conditions (pH >10) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for this compound?

  • Methodology:

  • Analog Synthesis: Modify substituents (e.g., replace chloro with fluoro on benzothiazole; vary dimethylamino chain length) and evaluate biological activity.
  • In Silico Modeling: Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like kinases or GPCRs. Compare binding scores with experimental IC50_{50} values.
    • Case Study: Hydroxamic acid derivatives (e.g., compound 8 in ) showed enhanced antioxidant activity with cyclohexane substitutions, suggesting steric and electronic effects are critical .

Q. What in vitro models are appropriate for evaluating its biological efficacy?

  • Methodology:

  • Antioxidant Activity: DPPH radical scavenging assays (IC50_{50} values <50 μM indicate potency) .
  • Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with EC50_{50} determination.
  • Enzyme Inhibition: Fluorescence-based assays for kinases (e.g., EGFR) using ATP-competitive probes.
    • Data Example: A chromene-carboxamide analog () exhibited IC50_{50} = 1.2 μM against a kinase target, highlighting the role of aromatic stacking interactions .

Q. How can researchers identify and validate protein targets?

  • Methodology:

  • SPR (Surface Plasmon Resonance): Screen against recombinant protein libraries to measure binding affinity (KD_D).
  • CETSA (Cellular Thermal Shift Assay): Monitor thermal stabilization of putative targets in cell lysates after compound treatment.
  • CRISPR-Cas9 Knockout: Validate target relevance by assessing loss of compound efficacy in knockout cell lines.
    • Reference: CETSA successfully identified protein targets for hydroxamic acids in by correlating thermal shifts with bioactivity .

Contradictions and Resolutions

  • Synthetic Yield Variability: reports yields >80% for chloroacetamide derivatives, but steric hindrance in bulkier analogs (e.g., ) may reduce yields to 50–60%. Mitigate by optimizing reaction time and temperature .
  • Biological Activity Discrepancies: Hydroxamic acids in show divergent antioxidant effects depending on substituents. Use combinatorial libraries to resolve SAR ambiguities .

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